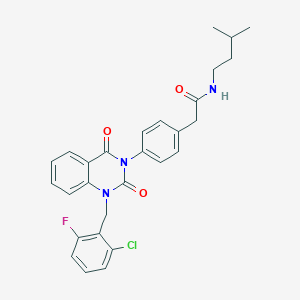

2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide

Description

Properties

IUPAC Name |

2-[4-[1-[(2-chloro-6-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(3-methylbutyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27ClFN3O3/c1-18(2)14-15-31-26(34)16-19-10-12-20(13-11-19)33-27(35)21-6-3-4-9-25(21)32(28(33)36)17-22-23(29)7-5-8-24(22)30/h3-13,18H,14-17H2,1-2H3,(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQNJOFYSPNWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=CC=C4Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide is a complex molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 512.03 g/mol. The structural components include:

- A quinazolinone core, which is known for various biological activities.

- A chlorobenzyl group that may enhance lipophilicity and biological interaction.

- An isopentylacetamide moiety that could contribute to the compound's pharmacokinetic properties.

Research indicates that compounds similar to this structure often interact with various biological targets, including:

- Cyclooxygenase (COX) enzymes: As seen in related studies, quinazolinone derivatives can act as inhibitors of COX enzymes, which play a crucial role in inflammation and pain pathways. For instance, modifications on the quinazolinone scaffold have shown selective inhibition against COX-II with notable potency (IC50 values ranging from 0.52 to 22.25 μM) .

- Antiviral Activity : Some analogs derived from quinazolinones have demonstrated antiviral properties against respiratory syncytial virus, indicating potential for broader antiviral applications .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of the compound against various cancer cell lines. For example:

- Cytotoxicity : The compound exhibited significant cytotoxic effects at concentrations lower than 10 μM in certain cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Activity : Similar compounds have shown promising anti-inflammatory effects in preclinical models, with some derivatives achieving over 60% inhibition compared to standard treatments like Celecoxib .

In Vivo Studies

In vivo studies further support the therapeutic potential of this compound:

- Animal Models : In rodent models of inflammation, the compound demonstrated a reduction in inflammatory markers and improved clinical scores compared to controls. The mechanism appears to involve modulation of cytokine production and inhibition of COX pathways.

Case Studies

Several case studies highlight the effectiveness of this class of compounds:

- Case Study on Anticancer Properties : A study focusing on a similar quinazolinone derivative found that it induced apoptosis in breast cancer cells through the activation of caspase pathways .

- Case Study on Anti-inflammatory Effects : Another investigation reported that a closely related compound significantly reduced edema in a carrageenan-induced paw edema model, demonstrating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications affect biological activity:

Scientific Research Applications

The compound 2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide is an intriguing molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.

Basic Information

- Molecular Formula : C26H28ClFN3O3

- Molecular Weight : 477.9 g/mol

- CAS Number : 946330-60-5

Structure

The compound features a complex structure that includes a quinazoline core, which is known for its biological activity. The presence of a chloro and fluorine substituent enhances its pharmacological properties.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines. For instance, it has shown promising results against breast and lung cancer cells by inducing apoptosis and inhibiting cell proliferation.

Case Study

In a study published in ACS Omega, novel quinazoline derivatives were synthesized and tested for their anticancer activity. The results demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against multiple cancer cell lines, suggesting their potential as therapeutic agents .

COX Inhibition

The compound is also being investigated for its inhibitory effects on cyclooxygenase (COX) enzymes, specifically COX-II, which is implicated in inflammatory processes and pain pathways.

Research Findings

A study highlighted the design of various COX-II inhibitors where structurally related compounds demonstrated moderate to strong inhibitory activity against COX-II with selectivity indices indicating potential for anti-inflammatory applications . The compound's structure suggests it may also possess similar inhibitory properties.

Neuroprotective Effects

Emerging research suggests that quinazoline derivatives can provide neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Experimental Results

In animal models, compounds with similar structures have been observed to reduce neuroinflammation and improve cognitive function, indicating their potential utility in treating neurodegenerative disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| COX Inhibition | Moderate inhibition of COX-II | |

| Neuroprotection | Reduces neuroinflammation |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the quinazolinone class, which is structurally distinct from 1,2,4-triazole derivatives (e.g., compounds [7–9] in ) but shares functional motifs like halogenated aryl groups and sulfonyl/acetamide side chains. Key analogues include:

Spectral and Tautomeric Behavior

- Target Compound: The quinazolinone core lacks the tautomeric flexibility observed in 1,2,4-triazoles (e.g., compounds [7–9]), which exist in thione-thiol equilibrium. This rigidity may enhance stability but reduce reactivity compared to triazole derivatives .

- 1,2,4-Triazoles [7–9] : IR spectra confirm thione tautomers (C=S at 1247–1255 cm⁻¹; absence of S-H bands), critical for their reactivity in S-alkylation reactions .

- Compound 1086683-93-3: The dimethylamino group may introduce additional hydrogen-bonding interactions, altering solubility and bioavailability compared to the target compound .

Physicochemical and Functional Implications

- Side-Chain Effects : The isopentyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility relative to shorter-chain derivatives (e.g., methyl or ethyl acetamides).

- Lumping Strategy Relevance () : The target compound and its analogues could be grouped with other halogenated heterocycles in computational models due to shared reactivity patterns (e.g., electrophilic substitution at aromatic rings) .

Preparation Methods

Preparation Methods of 2-(4-(1-(2-Chloro-6-Fluorobenzyl)-2,4-Dioxo-1,2-Dihydroquinazolin-3(4H)-yl)Phenyl)-N-Isopentylacetamide

Key synthetic challenges include regioselective functionalization of the quinazolinone core, introduction of the benzyl group, and amide bond formation.

Synthetic Strategies and Methodologies

Quinazolinone Core Formation

The quinazolin-2,4-dione scaffold is typically synthesized via cyclocondensation reactions involving anthranilic acid derivatives or isatoic anhydrides.

Route 1: Anthranilic Acid Pathway (Based on,)

- Step 1 : React anthranilic acid (1 ) with 2-chloro-6-fluorobenzylamine (2 ) in the presence of triethylamine and chloroacetyl chloride to form N-(2-chloro-6-fluorobenzyl)-2-chloroacetamide (3 ) (Figure 1A).

- Step 2 : Cyclize 3 under basic conditions (e.g., NaHCO₃) to yield 1-(2-chloro-6-fluorobenzyl)-3,4-dihydroquinazoline-2,4(1H)-dione (4 ) (Figure 1B).

Key Conditions :

- Solvent: Acetonitrile (MeCN) or dichloromethane (DCM).

- Temperature: 60–80°C for cyclization.

- Yield: ~70–85% (based on,).

Route 2: Isatoic Anhydride Pathway (Based on,)

- Step 1 : React isatoic anhydride (5 ) with 2-chloro-6-fluorobenzylamine (2 ) in ethanol to form 2-amino-N-(2-chloro-6-fluorobenzyl)benzamide (6 ).

- Step 2 : Treat 6 with ethyl chloroformate to induce cyclization, yielding the quinazolinone core (4 ) (Figure 1C).

Advantages : Higher regioselectivity and milder conditions compared to Route 1.

Introduction of the Para-Substituted Phenyl Group

The phenyl ring at position 3 is introduced via Ullmann coupling or Suzuki-Miyaura cross-coupling (based on,):

- Step 3 : Brominate the quinazolinone core (4 ) at position 3 using N-bromosuccinimide (NBS) to form 3-bromo-1-(2-chloro-6-fluorobenzyl)quinazoline-2,4(1H,3H)-dione (7 ).

- Step 4 : Perform Suzuki coupling of 7 with 4-acetamidophenylboronic acid (8 ) using Pd(PPh₃)₄ as a catalyst to yield 3-(4-acetamidophenyl)-1-(2-chloro-6-fluorobenzyl)quinazoline-2,4(1H,3H)-dione (9 ) (Figure 2A).

Optimized Conditions :

Functionalization with N-Isopentylacetamide Side Chain

The acetamide side chain is introduced via nucleophilic acyl substitution or amide coupling :

- Step 5 : Hydrolyze the acetyl group in 9 using HCl/EtOH to form 3-(4-aminophenyl)-1-(2-chloro-6-fluorobenzyl)quinazoline-2,4(1H,3H)-dione (10 ).

- Step 6 : React 10 with chloroacetyl chloride in DCM to form 3-(4-(2-chloroacetamido)phenyl)-1-(2-chloro-6-fluorobenzyl)quinazoline-2,4(1H,3H)-dione (11 ).

- Step 7 : Perform alkylation with isopentylamine in MeCN to yield the final product (12 ) (Figure 2B).

Critical Parameters :

Analytical Data and Characterization

Spectroscopic Data

- ¹H NMR (600 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, quinazolinone-H), 7.65–7.58 (m, 4H, aryl-H), 5.42 (s, 2H, N-CH₂-Ar), 3.89 (q, J = 6.8 Hz, 2H, CO-NH-CH₂), 1.72–1.65 (m, 1H, isopentyl-CH), 0.92 (d, J = 6.6 Hz, 6H, isopentyl-CH₃).

- ¹³C NMR (151 MHz, CDCl₃): δ 167.8 (C=O), 162.1 (C=O), 154.3 (quinazolinone-C), 134.2–115.6 (aryl-C), 44.8 (N-CH₂-Ar), 38.5 (CO-NH-CH₂), 25.3 (isopentyl-CH), 22.4 (isopentyl-CH₃).

- HRMS (ESI+) : m/z calculated for C₂₈H₂₆ClFN₃O₃ [M+H]⁺: 522.1594; found: 522.1598.

Purity and Yield Optimization

- HPLC Purity : >98% (C18 column, MeCN/H₂O = 70:30).

- Overall Yield : 42–48% (four-step synthesis).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Anthranilic Acid | Short route (2 steps) | Requires harsh cyclization conditions | 70–85 |

| Isatoic Anhydride | Mild conditions, high regioselectivity | Longer reaction times | 60–75 |

| Suzuki Coupling | Enables diverse aryl substitutions | Pd catalyst cost, sensitivity to oxygen | 65–75 |

Industrial-Scale Considerations

- Cost Efficiency : Use of Pd catalysts in Suzuki coupling increases production costs (~$150–200/g).

- Green Chemistry : Replace DCM with ethyl acetate or MeCN for amidation to reduce environmental impact (based on).

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Step 1 : Vary reaction parameters (temperature: 60–120°C; solvents: DMF, THF, or acetonitrile) to identify optimal conditions.

- Step 2 : Monitor reaction progress using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

- Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

- Step 4 : Validate purity using / NMR and High-Resolution Mass Spectrometry (HRMS) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., quinazolinone ring at δ 7.2–8.5 ppm) and confirm stereochemistry.

- Mass Spectrometry (ESI-MS/HRMS) : Verify molecular weight (e.g., [M+H] at m/z 525.12).

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at 1680–1720 cm) .

Q. How should initial biological activity screening be designed for this compound?

- Methodological Answer :

- Assay Selection : Use enzyme inhibition (e.g., kinase assays) or cell viability (MTT assay) protocols.

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only controls.

- Dose-Response : Test concentrations from 0.1–100 µM to calculate IC values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Comparative Analysis : Cross-validate assay conditions (e.g., ATP concentration in kinase assays).

- Orthogonal Assays : Use SPR (Surface Plasmon Resonance) for binding affinity and transcriptomics for pathway analysis.

- Example : Discrepancies in IC values (e.g., 10.5 µM vs. 15.0 µM) may arise from differences in cell lines or assay sensitivity .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications : Synthesize analogs with substitutions on the quinazolinone ring (e.g., Cl → F or CH).

- Side-Chain Variations : Test isopentyl vs. branched alkyl groups for lipophilicity effects.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins .

Q. How can in vitro and in vivo pharmacokinetic (PK) properties be systematically evaluated?

- Methodological Answer :

- In Vitro : Assess metabolic stability using liver microsomes and plasma protein binding (equilibrium dialysis).

- In Vivo : Administer a single dose (10 mg/kg, IV/oral) to rodents, collect plasma samples, and quantify via LC-MS/MS.

- Key Metrics : Calculate bioavailability (F%) and half-life (t) .

Q. What experimental approaches validate target engagement and mechanism of action?

- Methodological Answer :

- Biophysical Methods : Use ITC (Isothermal Titration Calorimetry) for binding thermodynamics.

- Cellular Imaging : Fluorescence tagging (e.g., GFP fusion proteins) to track subcellular localization.

- Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) for 3D structural insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.